Methyl 2,3-diamino-6-chlorobenzoate
Overview
Description
Methyl 2,3-diamino-6-chlorobenzoate is a compound used for scientific research . It is available from several suppliers for research needs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a paper published in the Russian Journal of Bioorganic Chemistry describes the synthesis of 2,3-dihydroxyquinoxaline-5-carboxamide derivatives using methyl-2,3-diamino benzoate as the starting material . Another source mentions the synthesis of a series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst .Scientific Research Applications
Antitumor Activity
Methyl 2,3-diamino-6-chlorobenzoate and related compounds have been investigated for their potential antitumor activities. For example, a study by Grivsky et al. (1980) described the synthesis of a related compound, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, which showed significant activity against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980). Similarly, Böge et al. (2015) reported the synthesis of diaminohexopyranosides, including derivatives of methyl 2,3-diamino-4,6-O-benzylidene-2,3-dideoxy-α-d-hexopyranosides, which were used as ligands in half-sandwich ruthenium(II), rhodium(III), and iridium(III) complexes with potential antitumor activity (Böge et al., 2015).
Chemical Synthesis and Analysis
Several studies have focused on the synthesis and chemical analysis of compounds structurally related to this compound. For instance, McLellan and Thornalley (1992) developed methods for synthesizing and analyzing derivatives of 1,2-diamino-4,5-dimethoxybenzene, which is structurally similar to this compound (McLellan & Thornalley, 1992). Additionally, Takashima et al. (1999) conducted a study on the structural and conformational aspects of methyl 3-chlorobenzoate, providing insights that could be relevant to the understanding of similar compounds (Takashima et al., 1999).
Microbial Degradation and Environmental Impact
Fetzner et al. (1989) explored the microbial degradation of 2-chlorobenzoate, which is closely related to this compound, finding that certain bacteria can utilize these compounds as carbon sources, leading to the formation of degradation products like 2,3-dihydroxybenzoate (Fetzner et al., 1989). This research highlights the environmental and biodegradation aspects of such compounds.
Antiviral and Antimicrobial Activities
Compounds structurally related to this compound have been investigated for their antiviral and antimicrobial properties. Hocková et al. (2003) synthesized derivatives of 2,4-diaminopyrimidine, exhibiting notable inhibitory activity against retroviruses, implying potential applications in antiviral therapy (Hocková et al., 2003).
Membrane Science and Material Chemistry
Shao et al. (2005) discussed the use of diamines, similar in structure to this compound, for the chemical modification of polyimide membranes, impacting their gas transport properties and plasticization resistance, which is significant in material science and engineering (Shao et al., 2005).
properties
IUPAC Name |
methyl 2,3-diamino-6-chlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJRCSNNRVQWHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1N)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701232586 | |
Record name | Benzoic acid, 2,3-diamino-6-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701232586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
635317-47-4 | |
Record name | Benzoic acid, 2,3-diamino-6-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635317-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,3-diamino-6-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701232586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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